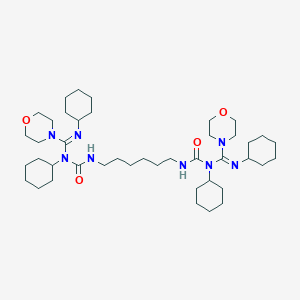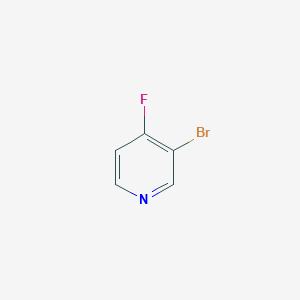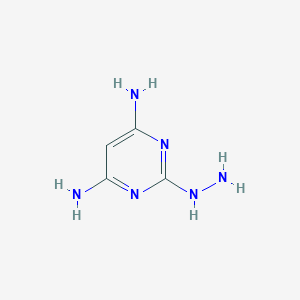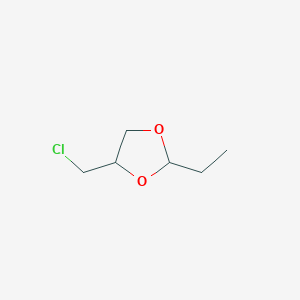
Hmb-cimu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hmb-cimu, also known as beta-hydroxy-beta-methylbutyrate-calcium, is a dietary supplement that has gained popularity among athletes and fitness enthusiasts. This compound is a metabolite of the amino acid leucine and is believed to enhance muscle growth, improve exercise performance, and reduce muscle damage. In
Mechanism of Action
The exact mechanism of action of Hmb-cimu is not fully understood. It is believed that this compound may increase protein synthesis and decrease protein breakdown, leading to an increase in muscle mass. This compound may also reduce muscle damage by decreasing inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It may increase the activity of enzymes involved in protein synthesis, such as mTOR and S6K1. This compound may also decrease the activity of enzymes involved in protein breakdown, such as MuRF1 and MAFbx. Physiologically, this compound may increase muscle fiber size, improve muscle strength, and reduce muscle damage caused by exercise.
Advantages and Limitations for Lab Experiments
One advantage of using Hmb-cimu in lab experiments is its ability to enhance muscle growth and improve exercise performance. This can be useful in studying the effects of exercise on muscle physiology. However, one limitation of using this compound is its potential for variability in response between individuals. Additionally, the optimal dosage and duration of this compound supplementation are not well-established, which may affect the results of lab experiments.
Future Directions
There are several future directions for research on Hmb-cimu. One area of interest is the effect of this compound on muscle protein turnover in different populations, such as older adults and individuals with muscle wasting conditions. Another area of interest is the potential for this compound to improve recovery from muscle damage caused by injury or surgery. Additionally, further research is needed to establish the optimal dosage and duration of this compound supplementation for different populations and exercise protocols.
Conclusion
This compound is a dietary supplement that has gained popularity among athletes and fitness enthusiasts. It is synthesized by condensing isobutyraldehyde with acetic acid in the presence of a catalyst and reacting the resulting product with calcium hydroxide. This compound has been extensively studied in both animals and humans and has been shown to increase muscle mass, improve muscle strength, and reduce muscle damage caused by exercise. The exact mechanism of action of this compound is not fully understood, but it may increase protein synthesis and decrease protein breakdown. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this supplement.
Synthesis Methods
Hmb-cimu is synthesized by condensing isobutyraldehyde with acetic acid in the presence of a catalyst. The resulting product is then reacted with calcium hydroxide to form this compound. The purity of the final product can be improved by recrystallization.
Scientific Research Applications
Hmb-cimu has been extensively studied in both animals and humans. In animal studies, this compound has been shown to increase muscle mass, improve muscle strength, and reduce muscle damage caused by exercise. In human studies, this compound has been shown to improve muscle strength, increase lean body mass, and reduce muscle damage caused by exercise.
properties
CAS RN |
117688-40-1 |
|---|---|
Molecular Formula |
C42H74N8O4 |
Molecular Weight |
755.1 g/mol |
IUPAC Name |
1-cyclohexyl-3-[6-[[cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)carbamoyl]amino]hexyl]-1-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)urea |
InChI |
InChI=1S/C42H74N8O4/c51-41(49(37-21-11-5-12-22-37)39(47-27-31-53-32-28-47)45-35-17-7-3-8-18-35)43-25-15-1-2-16-26-44-42(52)50(38-23-13-6-14-24-38)40(48-29-33-54-34-30-48)46-36-19-9-4-10-20-36/h35-38H,1-34H2,(H,43,51)(H,44,52) |
InChI Key |
CYDLLOLGZXMLLN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N=C(N2CCOCC2)N(C3CCCCC3)C(=O)NCCCCCCNC(=O)N(C4CCCCC4)C(=NC5CCCCC5)N6CCOCC6 |
Canonical SMILES |
C1CCC(CC1)N=C(N2CCOCC2)N(C3CCCCC3)C(=O)NCCCCCCNC(=O)N(C4CCCCC4)C(=NC5CCCCC5)N6CCOCC6 |
synonyms |
1,1'-hexamethylenebis(3-cyclohexyl-3-((cyclohexylimino)(4-morpholinyl)methyl)urea) HMB-CIMU |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B38415.png)



![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38427.png)


![Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI)](/img/structure/B38432.png)


![1-[(4-Methoxyphenyl)sulfonyl]piperazine](/img/structure/B38441.png)


